N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound featuring a benzothiophene moiety, a pyrazole ring, and a carboxamide group. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11(8-12-10-23-15-7-5-4-6-13(12)15)18-16(21)14-9-20(2)19-17(14)22-3/h4-7,9-11H,8H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGKPHDYXXXCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiophene core. One common approach is the palladium-catalyzed coupling reaction between 3-methylbenzo[b]thiophene and an appropriate aryl halide
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted benzothiophenes or pyrazoles.
Scientific Research Applications
Serotonin Receptor Modulation
One of the primary targets of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is the 5-HT1A serotonin receptor . This interaction is significant for several reasons:
- Psychiatric Disorders : The modulation of serotonin receptors is crucial in treating conditions such as depression and anxiety. The compound's binding affinity for the 5-HT1A receptor suggests potential antidepressant and anxiolytic effects .
- Mechanism of Action : Binding to the 5-HT1A receptor may influence neurotransmitter release and neuronal excitability, contributing to its therapeutic effects. Studies indicate that compounds with similar structures exhibit varying degrees of receptor affinity, which can be optimized through structural modifications .
Anticancer Potential
Research has indicated that the compound may exhibit anticancer properties through the following mechanisms:
- Inhibition of Tumor Growth : Preliminary studies suggest that derivatives of this compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in tumor growth .
- Case Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These findings underscore the need for further research to elucidate the specific pathways affected by this compound .
Data Tables
Mechanism of Action
The exact mechanism of action of this compound would depend on its biological target. It may interact with specific enzymes or receptors, leading to a cascade of biochemical events. Further research would be needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene core and may have similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring are known for their diverse biological activities.
Uniqueness: N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 329.4 g/mol
- CAS Number : 2034468-99-8
The primary mechanism of action for this compound involves its interaction with 5-HT1A serotonin receptors . This interaction suggests potential implications for treating psychiatric disorders by modulating serotonin pathways. The influence of the arylpiperazine moiety and the benzo[b]thiophene ring substitutions on binding affinity has been studied, indicating that structural variations can significantly affect receptor interactions and biological outcomes .
Antimicrobial Activity
Research has demonstrated that derivatives related to pyrazole compounds exhibit significant antimicrobial properties. In vitro studies have reported minimum inhibitory concentration (MIC) values for related pyrazole derivatives ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. These findings indicate a strong potential for this compound in combating bacterial infections .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been highlighted in various studies. For instance, certain pyrazole derivatives have shown promising results in inhibiting tumor necrosis factor (TNF)-α and interleukin (IL)-6 production, which are critical mediators in inflammatory responses. Specific compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Case Studies and Research Findings
Q & A
Basic: How can the synthetic yield of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide be optimized?
Methodological Answer:
Optimization involves systematic variation of reaction parameters:
- Solvent Selection : Polar aprotic solvents like DMF (as in ) enhance nucleophilic substitution reactions by stabilizing intermediates.
- Base Equivalents : Adjusting K₂CO₃ equivalents (e.g., 1.2 mmol vs. 1 mmol substrate in ) can improve deprotonation efficiency.
- Temperature and Time : Stirring at room temperature () may reduce side reactions; elevated temperatures could accelerate kinetics but require purity monitoring.
- Purification : Flash chromatography (e.g., ethyl acetate/hexane in ) or HPLC () ensures high purity. Validate yield improvements via mass balance and spectroscopic consistency .
Basic: What characterization techniques are essential to confirm the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., methoxy and benzo[b]thiophene groups). and highlight NMR’s role in confirming substituent integration.
- IR Spectroscopy : Validate functional groups (e.g., C=O stretch in carboxamide at ~1650–1700 cm⁻¹).
- ESI-MS : Confirm molecular weight (e.g., [M+H]+ ion) and detect synthetic byproducts.
Cross-referencing with synthetic precursors (e.g., benzo[b]thiophene derivatives in ) ensures structural fidelity .
Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies require iterative synthesis and bioactivity assays:
- Analog Synthesis : Modify substituents (e.g., methoxy group or benzo[b]thiophene) using methods in and . Track substituent effects on solubility or target binding.
- Biological Assays : Use orthogonal assays (e.g., enzymatic inhibition, cell viability) to correlate structural changes with activity. highlights thiazole derivatives’ activity as a reference.
- Computational Pre-screening : Perform molecular docking (as in ) to prioritize analogs with favorable binding poses.
- Data Analysis : Apply statistical models (e.g., regression analysis) to quantify substituent contributions to activity .
Advanced: How should contradictory biological activity data be analyzed and resolved?
Methodological Answer:
Contradictions arise from experimental variability or mechanistic complexity. Steps include:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., solvent purity from , controlled temperature).
- Orthogonal Assays : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. cell-based assays).
- Impurity Analysis : Use HPLC () to rule out batch-specific impurities. emphasizes purity’s impact on toxicity.
- Mechanistic Studies : Probe off-target effects via kinome-wide profiling or transcriptomics. ’s focus on reaction mechanisms can guide target validation .
Advanced: What strategies are effective for studying the reaction mechanisms of this compound’s synthetic pathways?
Methodological Answer:
Mechanistic elucidation involves:
- Intermediate Trapping : Isolate and characterize transient intermediates (e.g., via LC-MS or in situ NMR).
- Isotopic Labeling : Use deuterated solvents or 13C-labeled reagents to track proton transfer or bond formation (e.g., in carboxamide coupling steps).
- Kinetic Studies : Vary reaction conditions (temperature, solvent) to derive rate laws and propose mechanisms. ’s synthesis protocol provides a baseline for variable testing.
- Computational Modeling : Simulate transition states (e.g., DFT calculations) to validate proposed pathways .
Advanced: How can molecular docking studies be designed to predict this compound’s biological targets?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with structural homology to known pyrazole or thiophene targets (e.g., kinases, GPCRs).
- Ligand Preparation : Optimize the compound’s 3D structure using energy minimization (software: AutoDock Vina, Schrödinger).
- Docking Protocol : Define active-site residues (e.g., catalytic triad) and grid parameters ( used human DHFR for reference).
- Validation : Compare docking scores with experimental IC₅₀ values (’s doxorubicin reference). Use MD simulations to assess binding stability .
Basic: How can low purity during synthesis be addressed methodologically?
Methodological Answer:
- Chromatographic Purification : Use flash chromatography () or preparative HPLC () with gradient elution.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/ethyl acetate in ) for crystal lattice exclusion of impurities.
- Reaction Monitoring : TLC or LC-MS at intermediate steps () to identify and eliminate side products early.
- Synthetic Route Adjustment : Replace unstable intermediates (e.g., oxadiazole precursors in ) with more robust analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
